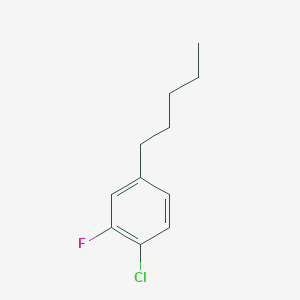
1-Chloro-2-fluoro-4-pentylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-fluoro-4-pentylbenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It consists of a benzene ring substituted with a chlorine atom at the first position, a fluorine atom at the second position, and a pentyl group at the fourth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-4-pentylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the chlorination and fluorination of pentylbenzene using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process. This involves the initial formation of pentylbenzene, followed by selective halogenation to introduce the chlorine and fluorine atoms at the desired positions on the benzene ring. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
化学反应分析
1-Chloro-2-fluoro-4-pentylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Typical reagents include alkyl halides, Grignard reagents, and organolithium compounds.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various halogenated and alkylated derivatives.
科学研究应用
1-Chloro-2-fluoro-4-pentylbenzene has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism by which 1-chloro-2-fluoro-4-pentylbenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways and metabolic processes.
相似化合物的比较
1-Chloro-2-fluorobenzene
1-Chloro-4-fluorobenzene
2-Chloro-1-fluoro-4-pentylbenzene
生物活性
1-Chloro-2-fluoro-4-pentylbenzene (CAS No. 622396-68-3) is an organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14ClF
- Molar Mass : 200.68 g/mol
- Structural Formula :
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the context of its interaction with biological systems. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its lipophilicity and potential for bioactivity.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, potentially influencing processes like apoptosis and cell proliferation.
Antimicrobial Activity
Research has indicated that halogenated compounds like this compound possess antimicrobial properties. A study demonstrated that similar compounds exhibited significant inhibition against a range of bacterial strains, suggesting a potential role in developing new antimicrobial agents .
Cytotoxic Effects
In vitro studies have shown that certain derivatives of halogenated benzene compounds can induce cytotoxic effects in cancer cell lines. For instance, the compound was tested against human breast cancer cells, revealing a dose-dependent reduction in cell viability. This suggests potential applications in cancer therapy .
Environmental Impact
The environmental persistence of halogenated compounds raises concerns regarding their ecological effects. Studies on the degradation pathways of this compound have highlighted the need for further research into its environmental fate and potential toxicity to aquatic life .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-chloro-2-fluoro-4-pentylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSKGCPHZQTTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














